molecular formula C28H25N5O4 B11008072 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide

Cat. No.: B11008072
M. Wt: 495.5 g/mol
InChI Key: OUYCHFJBMURTDN-UHFFFAOYSA-N
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Description

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a fused isoindoloquinazoline core, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide can be achieved through a multi-step process involving several key reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. The use of continuous flow reactors and automation could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoloquinazoline core, potentially forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and isoindoloquinazoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide stands out due to its unique combination of the isoindoloquinazoline core with a benzimidazole moiety, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C28H25N5O4

Molecular Weight

495.5 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-[2-(hydroxymethyl)benzimidazol-1-yl]ethyl]propanamide

InChI

InChI=1S/C28H25N5O4/c34-17-24-30-21-10-4-6-12-23(21)31(24)16-14-29-25(35)13-15-32-26-18-7-1-2-8-19(18)28(37)33(26)22-11-5-3-9-20(22)27(32)36/h1-12,26,34H,13-17H2,(H,29,35)

InChI Key

OUYCHFJBMURTDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCCN5C6=CC=CC=C6N=C5CO

Origin of Product

United States

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